4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one belongs to the quinazolinone class, characterized by a bicyclic core structure with nitrogen atoms at positions 1, 3, and 5. Key structural features include:
- 4-methyl group: Enhances steric bulk and may influence electronic properties.
- 7-(2-methylphenyl): An ortho-substituted aromatic ring, introducing steric hindrance and moderate electron-donating effects.
- 2-[(2-morpholin-4-ylethyl)amino]: A polar morpholine-containing side chain, likely improving solubility and enabling hydrogen bonding.
Properties
IUPAC Name |
4-methyl-7-(2-methylphenyl)-2-(2-morpholin-4-ylethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-5-3-4-6-18(15)17-13-19-21(20(27)14-17)16(2)24-22(25-19)23-7-8-26-9-11-28-12-10-26/h3-6,17H,7-14H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAODRCBGKUVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Substitution Reactions: Introduction of the 2-methylphenyl group and the morpholin-4-ylethylamine moiety can be done through nucleophilic substitution reactions.
Final Cyclization: The final step often involves cyclization under acidic or basic conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the quinazolinone ring or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the morpholine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for binding to various biological receptors.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases such as cancer, inflammation, and infections.
Drug Development: Used as a lead compound in the development of new drugs.
Industry
Agriculture: Potential use as agrochemicals.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Modulation: Binding to and modulating the activity of biological receptors.
Signal Transduction: Interfering with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse pharmacological activities, often modulated by substituents at positions 2 and 7. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on substituent adjustments; experimental data unavailable in provided evidence.
Key Structural Insights:
Position 7 Substituents: The target’s 2-methylphenyl group (ortho-substituted) contrasts with 4-methoxyphenyl (para-substituted) in Compounds A, C, and D. 4-fluorophenyl (Compound B) introduces an electron-withdrawing group, which could alter π-π stacking interactions compared to the electron-donating methyl group in the target .
Position 2 Substituents: The morpholinoethylamino group (target and Compound D) offers enhanced solubility and hydrogen-bonding capacity compared to simpler substituents (e.g., amino in Compound A or furylmethylamino in Compound C) .
Research Findings and Data Analysis
Limited experimental data is available in the provided evidence, but structural comparisons suggest:
- Solubility : The morpholine group in the target and Compound D likely improves aqueous solubility compared to Compounds A–C, which lack such polar motifs .
- Steric Effects : The ortho-methyl group in the target could hinder interactions with flat binding pockets compared to para-substituted analogs like Compound D .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
